N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butylphenyl and di-tert-butylphosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenyl with 2-(di-tert-butylphosphanyl)phenylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, its sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound shares the di-tert-butylphosphanyl group and is used in similar catalytic applications.
Bis(2,4-di-tert-butylphenyl)phosphate: Another compound with tert-butylphenyl groups, known for its antioxidant properties.
Uniqueness
N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of sulfinamide and phosphanyl groups, which provide distinct reactivity and interaction capabilities compared to other similar compounds .
Properties
Molecular Formula |
C30H48NOPS |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H48NOPS/c1-27(2,3)23-20-18-22(19-21-23)26(31(13)34(32)30(10,11)12)24-16-14-15-17-25(24)33(28(4,5)6)29(7,8)9/h14-21,26H,1-13H3 |
InChI Key |
NQOLNASFPVBKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.